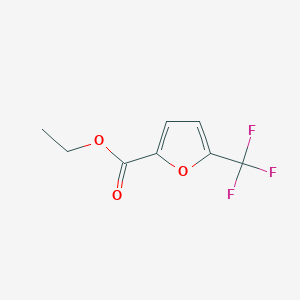

Ethyl 5-(trifluoromethyl)furan-2-carboxylate

Description

Structural Classification and Nomenclature

This compound is systematically named according to IUPAC guidelines as This compound , reflecting its ester functional group at position 2 and the trifluoromethyl substituent at position 5 of the furan ring. The molecular structure is defined by the following features:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₃O₃ |

| Molecular Weight | 208.13 g/mol |

| CAS Registry Number | 1822666-50-1 |

| SMILES Notation | CCOC(=O)c1ccc(C(F)(F)F)o1 |

The compound’s planar furan ring system (C₅H₄O) is substituted with a trifluoromethyl (-CF₃) group, which introduces significant electronegativity and steric bulk, and an ethyl ester (-COOCH₂CH₃) group, which enhances solubility in organic solvents. The trifluoromethyl group’s strong electron-withdrawing nature polarizes the furan ring, influencing reactivity in electrophilic substitution and cycloaddition reactions.

Synonyms for this compound include ethyl 5-(trifluoromethyl)-2-furoate and 5-(trifluoromethyl)furan-2-carboxylic acid ethyl ester, both of which are used interchangeably in chemical literature.

Historical Context in Fluorinated Heterocyclic Chemistry

The integration of fluorine into heterocyclic frameworks emerged as a strategic focus in the late 20th century, driven by fluorine’s ability to modulate pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability. Trifluoromethyl-substituted furans, in particular, gained prominence due to their synthetic versatility and applications in drug discovery.

This compound represents a milestone in the evolution of fluorinated furan chemistry. Early synthetic routes to trifluoromethylated furans relied on halogen-exchange reactions using toxic reagents like HF or SF₄, but advances in catalysis—particularly the use of transition metals such as palladium—enabled more efficient trifluoromethylation. For example, cross-coupling reactions between halogenated furans and trifluoromethyl copper(I) complexes allowed precise installation of the -CF₃ group at specific positions.

The compound’s ethyl ester group further reflects historical trends in protecting carboxylic acid functionalities during multi-step syntheses. By employing ethyl esters, chemists could temporarily mask reactive carboxyl groups, enabling subsequent transformations under basic or acidic conditions without side reactions. This approach has been widely adopted in the synthesis of fluorinated heterocycles for antibiotics, antifungals, and herbicides.

In recent decades, the trifluoromethyl group’s role in enhancing binding affinity to biological targets has spurred interest in derivatives like this compound. Its structural analogs, such as ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (CAS 17515-73-0), have demonstrated utility as intermediates in agrochemicals, underscoring the broader relevance of this chemical class.

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3/c1-2-13-7(12)5-3-4-6(14-5)8(9,10)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGYEMLSRUUNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(trifluoromethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with trifluoromethylating agents. One common method is the reaction of furan-2-carboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoromethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitubercular Activity:

Research indicates that Ethyl 5-(trifluoromethyl)furan-2-carboxylate exhibits significant antitubercular properties by inhibiting MbtI, an enzyme crucial for mycobactin biosynthesis in Mycobacterium tuberculosis. This inhibition is vital for the survival of the bacteria, suggesting its potential as a lead compound in developing new treatments against tuberculosis .

2. Drug Development:

The compound's unique trifluoromethyl group allows for enhanced interaction with biological targets, increasing its efficacy against resistant strains of bacteria. Its lipophilic nature aids in permeating cell membranes, which is essential for therapeutic effectiveness .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations due to its reactive carboxylate functional group, allowing chemists to modify its structure to develop new derivatives with enhanced biological activity or different properties.

Biological Studies

1. Cytotoxicity and Antimicrobial Research:

Studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines and antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may contribute to these biological effects by influencing the compound's interaction with cellular targets .

2. Structure-Activity Relationship (SAR):

The compound's structural variations have been explored to understand better how modifications can enhance its biological activity. For example, compounds with different substituents on the furan ring have been synthesized and tested for their efficacy against various pathogens, revealing insights into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Ethyl 5-(Trifluoromethyl)Furan-2-Carboxylate

- Core structure : Furan ring with -COOEt (ester) at position 2 and -CF₃ at position 3.

- Electron effects : The -CF₃ group withdraws electron density, polarizing the furan ring and enhancing electrophilic substitution resistance.

Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate

- Substituents: Fluorine at position 2 and nitro (-NO₂) at position 4 of the phenyl ring attached to furan.

- Planarity : Near-planar molecular structure with intramolecular CH···F interactions stabilizing the conformation. Crystal packing involves π-π stacking (3.72 Å) and van der Waals forces .

Ethyl 5-(4-Chlorophenyl)-2-(Trifluoromethyl)-3-Furoate

- Substituents : -Cl at the para position of the phenyl ring and -CF₃ at position 2 of the furoate.

- Lipophilicity : Increased due to -Cl and -CF₃, enhancing membrane permeability .

Ethyl 3-(3,4-Difluoro-2-Methoxy-Phenyl)-5-(Trifluoromethyl)Furan-2-Carboxylate

- Substituents : Two fluorine atoms on the phenyl ring and a methoxy (-OMe) group.

- Stereoelectronic effects : Methoxy donates electrons, counterbalancing -CF₃ and fluorine’s electron withdrawal. NMR data (δ 7.07–6.87 ppm for aromatic protons) confirm substituent effects .

Table 1: Structural Comparison

| Compound | Substituents | Key Interactions |

|---|---|---|

| This compound | -CF₃ (C5), -COOEt (C2) | Polarized furan ring |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | -F (C2-Ph), -NO₂ (C4-Ph) | π-π stacking, CH···F interactions |

| Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate | -Cl (C4-Ph), -CF₃ (C2) | Enhanced lipophilicity |

| Ethyl 3-(3,4-difluoro-2-methoxy-phenyl)-5-(trifluoromethyl)furan-2-carboxylate | -F (C3, C4-Ph), -OMe (C2-Ph) | Methoxy-electron donation |

This compound

- Route : Typically via nucleophilic substitution or transition-metal-catalyzed coupling. Example: K₂CO₃-mediated coupling of 5-(chloromethyl)furan-2-carboxylate with trifluoromethyl precursors in DMF .

Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate

- Route : Modified Meerwein arylation, followed by nitration. Purification via column chromatography (20% EtOAc/hexane) .

Ethyl 3-(3,4-Difluoro-2-Methoxy-Phenyl)-5-(Trifluoromethyl)Furan-2-Carboxylate

- Route : Pd(OH)₂/C-catalyzed hydrogenation of furan derivatives under H₂ atmosphere. Yield: 72–95% after flash chromatography .

Physicochemical Properties

- This compound : High thermal stability due to -CF₃; NMR: δ 4.31 ppm (q, -OCH₂CH₃), δ 1.28 ppm (t, -CH₃) .

- Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate: Crystallizes in monoclinic P2₁/c; Hirshfeld analysis shows 12% H···O/F interactions .

- Ethyl 5-(4-Chlorophenyl)-2-(Trifluoromethyl)-3-Furoate : LogP ~3.5 (predicted), indicating high lipophilicity .

Table 3: Spectroscopic and Crystallographic Data

| Compound | ¹H NMR Shifts (Key Peaks) | Crystal System |

|---|---|---|

| This compound | δ 4.31 (q, OCH₂), δ 1.28 (t, CH₃) | Not reported |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | δ 8.21 (d, NO₂-Ph), δ 7.45 (m, F-Ph) | Monoclinic (P2₁/c) |

| Ethyl 3-(3,4-difluoro-2-methoxy-phenyl)-5-(trifluoromethyl)furan-2-carboxylate | δ 3.88 (s, OCH₃) | Not reported |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(trifluoromethyl)furan-2-carboxylate?

- Methodology : Synthesis typically involves multi-step organic reactions. For example, fluorinated furan derivatives can be synthesized via Michael addition reactions. Ethyl 5-(hydroxyimino)-4-aryl-2-(trifluoromethyl)-2,5-dihydrofuran-3-carboxylates, when treated with p-toluenesulfonic acid (TsOH) in tert-butanol, yield trifluoromethyl-substituted products . Key steps include:

- Reagent control : Use of TsOH as a catalyst for cyclization.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in similar furan syntheses .

- Purification : Column chromatography with gradients (e.g., 20% EtOAc/hexane) ensures high purity .

Q. How is the structure and purity of this compound confirmed?

- Analytical techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions (e.g., trifluoromethyl at C5) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

- Electronic effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the furan ring and directing electrophilic substitution to specific positions.

- Reactivity studies : In Michael addition reactions, -CF₃ stabilizes intermediates, favoring cyclization to form dihydrofuran derivatives. Solvent polarity (e.g., t-BuOH vs. EtOH) modulates product distribution (hydroxy vs. alkoxy substituents) .

- Computational insights : Density Functional Theory (DFT) can model charge distribution and predict regioselectivity in further functionalization.

Q. What methodologies assess the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock predicts binding affinity to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) .

- Enzyme inhibition assays : Measure IC₅₀ values using spectrophotometric methods (e.g., inhibition of COX-2 or kinases) .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) or anti-proliferative effects in cancer cell lines (e.g., HeLa or MCF-7) .

Q. How can reaction yields be optimized in large-scale synthesis?

- Parameter table :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.